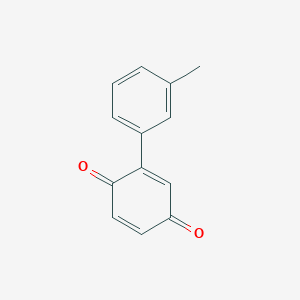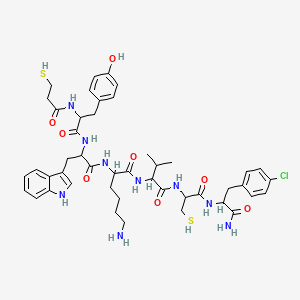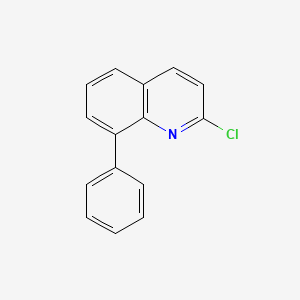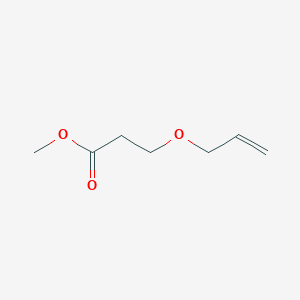![molecular formula C22H17BrN2O2S B12116699 2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B12116699.png)
2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Bromo-phénoxy)-N-[4-(6-méthyl-benzothiazol-2-yl)-phényl]-acétamide est un composé organique complexe qui a suscité l'intérêt dans divers domaines scientifiques en raison de ses propriétés structurales uniques et de ses applications potentielles. Ce composé présente un groupe phénoxy bromé, une partie benzothiazole et une liaison acétamide, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-Bromo-phénoxy)-N-[4-(6-méthyl-benzothiazol-2-yl)-phényl]-acétamide implique généralement plusieurs étapes, commençant par la préparation de l'intermédiaire phénoxy bromé. Cet intermédiaire est ensuite mis à réagir avec un dérivé de benzothiazole dans des conditions spécifiques pour former le produit final. Les réactifs couramment utilisés dans ces réactions comprennent le brome, le phénol et divers catalyseurs pour faciliter la formation des liaisons souhaitées.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réactions à grande échelle dans des environnements contrôlés pour garantir un rendement et une pureté élevés. Des techniques telles que la recristallisation et la chromatographie sont souvent utilisées pour purifier le produit final. Les conditions réactionnelles, notamment la température, la pression et le choix du solvant, sont optimisées pour maximiser l'efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-Bromo-phénoxy)-N-[4-(6-méthyl-benzothiazol-2-yl)-phényl]-acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation de l'atome de brome ou d'autres groupes fonctionnels.
Substitution : L'atome de brome peut être substitué par d'autres groupes par le biais de réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que l'hydrure de lithium et d'aluminium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité, mais impliquent souvent des températures, des solvants et des catalyseurs spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, améliorant ainsi la polyvalence du composé.
Applications de la recherche scientifique
Le 2-(4-Bromo-phénoxy)-N-[4-(6-méthyl-benzothiazol-2-yl)-phényl]-acétamide a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.
Biologie : La structure unique du composé lui permet d'interagir avec des molécules biologiques, ce qui le rend utile dans les tests biochimiques et la découverte de médicaments.
Médecine : Des applications thérapeutiques potentielles sont explorées, en particulier dans le développement de nouveaux produits pharmaceutiques ciblant des voies spécifiques.
Industrie : Les propriétés du composé le rendent adapté à une utilisation en science des matériaux, notamment le développement de nouveaux polymères et revêtements.
Mécanisme d'action
Le mécanisme par lequel le 2-(4-Bromo-phénoxy)-N-[4-(6-méthyl-benzothiazol-2-yl)-phényl]-acétamide exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux résultats souhaités. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et font l'objet de recherches en cours.
Applications De Recherche Scientifique
2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals targeting specific pathways.
Industry: The compound’s properties make it suitable for use in materials science, including the development of new polymers and coatings.
Mécanisme D'action
The mechanism by which 2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-6 (1-Phénoxy-4-Bromo-Phneyl)-5-Méthyl-Pyrimidine
- 4-Bromo-2-(((6-Ethoxy-1,3-Benzothiazol-2-yl)Imino)Méthyl)Phénol
Unicité
Comparé à des composés similaires, le 2-(4-Bromo-phénoxy)-N-[4-(6-méthyl-benzothiazol-2-yl)-phényl]-acétamide se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C22H17BrN2O2S |
|---|---|
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H17BrN2O2S/c1-14-2-11-19-20(12-14)28-22(25-19)15-3-7-17(8-4-15)24-21(26)13-27-18-9-5-16(23)6-10-18/h2-12H,13H2,1H3,(H,24,26) |
Clé InChI |
GETRAUPNSFZSQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12116644.png)



![2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12116684.png)



![6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12116701.png)
![Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12116706.png)
amine](/img/structure/B12116719.png)
![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)
